molecular formula C12H13NO B13602948 1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol

1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol

Cat. No.: B13602948
M. Wt: 187.24 g/mol
InChI Key: ANECMECKGIBBOR-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, features an indole ring substituted with a methyl group and a propen-1-ol side chain. Indole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol typically involves the construction of the indole ring followed by the introduction of the propen-1-ol side chain. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent steps involve the methylation of the indole nitrogen and the addition of the propen-1-ol side chain through various organic reactions .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the indole ring and subsequent functionalization steps. Additionally, continuous flow reactors and automated synthesis platforms are increasingly being used to scale up the production of these compounds .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the propen-1-ol side chain to a saturated alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a diverse array of derivatives .

Scientific Research Applications

1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Indole derivatives are studied for their roles in biological processes, including cell signaling and enzyme inhibition.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities.

    Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to specific receptors and enzymes, modulating their activity. For example, they can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, indole derivatives can interact with neurotransmitter receptors, affecting neurological functions .

Comparison with Similar Compounds

1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole scaffold in various fields of research and industry.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(1-methylindol-3-yl)prop-2-en-1-ol

InChI

InChI=1S/C12H13NO/c1-3-12(14)10-8-13(2)11-7-5-4-6-9(10)11/h3-8,12,14H,1H2,2H3

InChI Key

ANECMECKGIBBOR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C=C)O

Origin of Product

United States

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